molecular formula C18H18N6O B2838812 2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1093128-70-1

2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine

Cat. No. B2838812
CAS RN: 1093128-70-1
M. Wt: 334.383
InChI Key: RINSDYQZNUAHBZ-UHFFFAOYSA-N
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Description

“2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Chemical Reactions Analysis

The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines, providing functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Antitumor Activity

The compound’s unique chemical structure makes it a promising candidate for antitumor research. Researchers have synthesized derivatives of this pyrimidine and evaluated their potential against different cancer cell lines. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, assessing their antitumor effects .

Antiparasitic Properties

The compound’s pharmacological activities extend to parasitic diseases. It has demonstrated antileishmanial and antimalarial potential. Researchers have explored its effects on protozoan parasites, emphasizing its role in combating these infections .

Antimicrobial Applications

Imidazole-containing compounds often exhibit antimicrobial properties. While specific studies on this compound are limited, related derivatives have shown antibacterial and antifungal activities. For instance, Sahu et al. synthesized novel 4-((5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)phenol, which displayed potent antimicrobial effects .

Drug Development

Given its diverse biological activities, researchers continue to explore derivatives of this pyrimidine as potential drug candidates. Whether targeting specific diseases or modulating cellular pathways, this compound remains an exciting area of investigation.

Future Directions

Future directions for “2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine” and similar compounds include further investigations into their biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-17(16-13-15(21-22-16)14-5-2-1-3-6-14)23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSDYQZNUAHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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